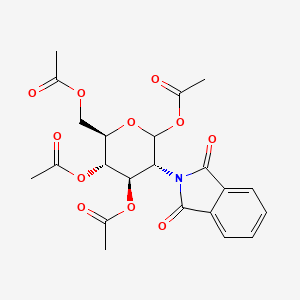

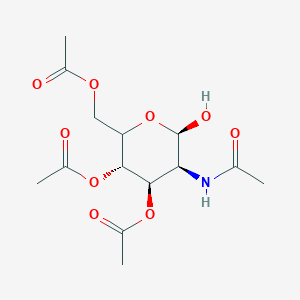

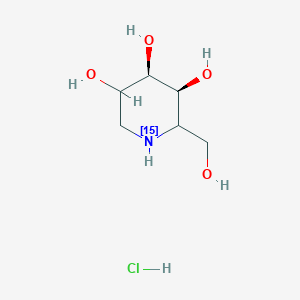

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of glucopyranose derivatives typically involves the introduction of protective groups such as acetyl or phthalimido to modify the reactivity of the hydroxyl groups on the glucose molecule. These modifications allow for targeted chemical reactions to occur at specific sites of the molecule. For instance, N-glycosides are produced using glycosylation reactions where an aglycone is connected to the sugar moiety via a C-N bond at the anomeric carbon, indicating a method that could be applied to synthesize compounds like 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose (Guimarães et al., 2023).

Molecular Structure Analysis

The molecular structure of glucopyranose derivatives, including phthalimido and acetyl-modified versions, can be analyzed using spectroscopic methods like NMR and MS. These techniques provide detailed information on the molecule's framework and the spatial arrangement of its substituents, crucial for understanding its reactivity and interactions with other molecules. The structure of β-glucan, a polysaccharide with β-D-glucopyranosyl residues, offers insight into the potential structural complexity of glucopyranose derivatives (Hu et al., 2015).

Scientific Research Applications

Synthesis and Derivative Formation

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose is an important intermediate in the synthesis of various chemical compounds. For instance, it has been used in the fusion reactions with purine derivatives, leading to the formation of aminonucleosides, showcasing its significance in nucleoside synthesis (Nakazaki et al., 1975). Furthermore, this compound serves as a starting point for creating lactosaminyl donors, highlighting its role in the synthesis of complex oligosaccharides (Ogawa & Nakabayashi, 1981).

Interaction with RNA

The compound, in conjunction with other derivatives, is involved in the selective synthesis of 2-amino-2-deoxy-beta-glycosyl nucleosides. These synthesized compounds have demonstrated the ability to interact with RNA in solution, indicating potential applications in understanding and manipulating RNA structures and functions (Zhang et al., 2003).

Glycosylation and Oligosaccharide Synthesis

This compound is instrumental in glycosylation processes, forming the backbone for synthesizing various oligosaccharides and derivatives. The process involves intricate steps of functionalization and coupling, demonstrating the compound's versatility in synthesizing biologically significant molecules (Ogawa, Nakabayashi, & Sasajima, 1981).

Apoptosis Induction in Leukemia Cells

Interestingly, derivatives of 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose have shown promising antitumor activities, specifically in inducing apoptosis in B-cell chronic leukemia cells, showcasing its potential therapeutic applications (Myszka et al., 2003).

Synthesis of Protected Oligosaccharides

The compound also finds its use in synthesizing protected oligosaccharides, which are crucial in studying and synthesizing complex carbohydrates. Its derivatives serve as intermediates for preparing N,N-diacetylchitobiose derivatives, signifying its importance in carbohydrate chemistry (Kloosterman, Westerduin, & Boom, 1986).

Safety And Hazards

Future Directions

The compound has potential applications in the production of glycopeptide antibiotics1 and as a chemical probe in protein and carbohydrate binding studies2. It also has potential uses in the synthesis of Schiff bases of aromatic aldehydes6, indicating its potential in organic synthesis. Further research could explore these applications and investigate other potential uses of this compound.

properties

IUPAC Name |

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO11/c1-10(24)30-9-16-18(31-11(2)25)19(32-12(3)26)17(22(34-16)33-13(4)27)23-20(28)14-7-5-6-8-15(14)21(23)29/h5-8,16-19,22H,9H2,1-4H3/t16-,17-,18-,19-,22?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXJAHFLYZUOPT-SWHXLWHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

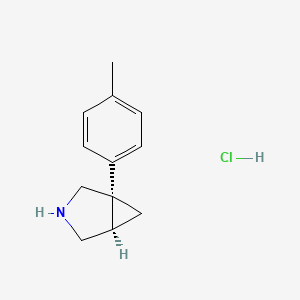

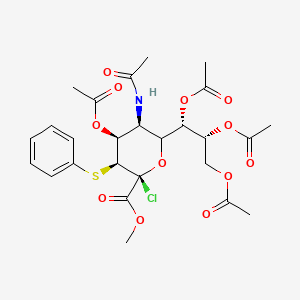

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)